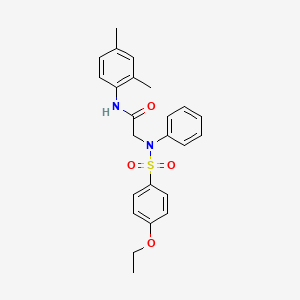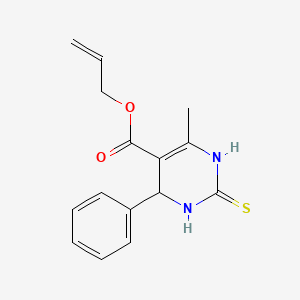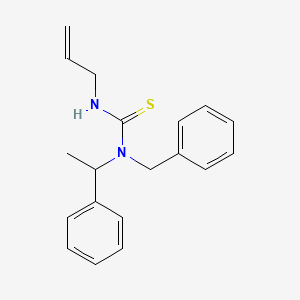
N-(2,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the introduction of the acetamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for cost-efficiency and scalability, with considerations for the safe handling of reagents and by-products. Advanced purification techniques such as recrystallization or chromatography might be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-(2,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the methyl groups to carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, particularly its antimicrobial properties.
Medicine: Potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide likely involves the inhibition of specific enzymes or pathways in microorganisms, similar to other sulfonamides. The compound may target the folic acid synthesis pathway, which is crucial for bacterial growth and replication. By inhibiting this pathway, the compound can exert its antimicrobial effects.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial agent.
Uniqueness
N-(2,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide stands out due to its unique structural features, such as the presence of both dimethylphenyl and ethoxybenzenesulfonamido groups. These features may confer specific properties that make it more effective or versatile in certain applications compared to other sulfonamides.
特性
分子式 |
C24H26N2O4S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-4-30-21-11-13-22(14-12-21)31(28,29)26(20-8-6-5-7-9-20)17-24(27)25-23-15-10-18(2)16-19(23)3/h5-16H,4,17H2,1-3H3,(H,25,27) |
InChIキー |
HNORDEWOPCVICX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{(Z)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11626679.png)
![Methyl 4-[3-methoxy-4-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11626688.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626696.png)
![Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate](/img/structure/B11626699.png)
![(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626703.png)
![(5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B11626713.png)
![4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11626720.png)

![2-methoxyethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11626726.png)

![(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11626741.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11626752.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626769.png)
![Methyl 4-[(2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11626771.png)
